1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry due to its rigidity and ability to maintain spatial orientation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties has been developed . This method provides an efficient and scalable approach to producing these compounds.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation or reduction can modify the functional groups present on the bicyclo[1.1.1]pentane scaffold.
Scientific Research Applications
1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings in drug design, improving the pharmacokinetic properties of potential drug candidates.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of novel materials with specific mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl and fluoroethyl groups can participate in various chemical interactions, influencing the compound’s biological activity. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that maintains the spatial orientation of these functional groups, enhancing their interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane: Unique due to the presence of both chloromethyl and fluoroethyl groups.
Bicyclo[1.1.1]pentane: The parent compound, often used as a bioisostere for phenyl rings.
Fluoro-bicyclo[1.1.1]pentanes: Compounds with fluorine substituents, known for their enhanced stability and bioisosteric properties.
Uniqueness
This compound is unique due to the combination of chloromethyl and fluoroethyl groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF/c9-6-8-3-7(4-8,5-8)1-2-10/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSDPJYOJJBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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